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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

Cat. No.: B1308381 Get Quote

An In-depth Technical Guide to 2-
(Methoxymethyl)piperidine
This technical guide provides a comprehensive overview of the chemical structure, properties,

and a proposed synthetic route for 2-(Methoxymethyl)piperidine, tailored for researchers,

scientists, and professionals in drug development.

Chemical Structure and Nomenclature
IUPAC Name: 2-(methoxymethyl)piperidine[1]

Synonyms: 2-Methoxymethyl-piperidine, (2R)-2-(methoxymethyl)piperidine[1]

CAS Number: 104678-13-9[1]

Molecular Formula: C₇H₁₅NO[1]

Molecular Weight: 129.20 g/mol [1]

The chemical structure of 2-(Methoxymethyl)piperidine consists of a piperidine ring

substituted at the 2-position with a methoxymethyl group.

Caption: Chemical structure of 2-(Methoxymethyl)piperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1308381?utm_src=pdf-interest
https://www.benchchem.com/product/b1308381?utm_src=pdf-body
https://www.benchchem.com/product/b1308381?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4090648
https://www.benchchem.com/product/b1308381?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4090648
https://pubchem.ncbi.nlm.nih.gov/compound/4090648
https://pubchem.ncbi.nlm.nih.gov/compound/4090648
https://pubchem.ncbi.nlm.nih.gov/compound/4090648
https://www.benchchem.com/product/b1308381?utm_src=pdf-body
https://www.benchchem.com/product/b1308381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
The following table summarizes the computed physicochemical properties of 2-
(Methoxymethyl)piperidine. Experimental data for many of these properties are not readily

available in the literature. For comparison, experimental data for the closely related analog, 2-

methylpiperidine, are provided where available.

Property
2-
(Methoxymethyl)piperidine
(Computed)

2-Methylpiperidine
(Experimental Analog
Data)

Molecular Weight 129.20 g/mol [1] 99.17 g/mol

XLogP3-AA 0.6 1.1

Hydrogen Bond Donor Count 1 1

Hydrogen Bond Acceptor

Count
2 1

Rotatable Bond Count 2 0

Exact Mass 129.115364102 u[1] 99.104800 u

Topological Polar Surface Area 21.3 Å²[1] 12 Å²

Boiling Point Not Available 118-119 °C at 753 mmHg

Density Not Available 0.844 g/mL at 25 °C

Refractive Index Not Available n20/D 1.445

Proposed Synthesis
A feasible and widely used method for the synthesis of ethers like 2-
(Methoxymethyl)piperidine is the Williamson ether synthesis. This method involves the

reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile

to attack an alkyl halide. In this proposed protocol, 2-(hydroxymethyl)piperidine is deprotonated

and then reacted with a methylating agent.
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Proposed Experimental Protocol: Williamson Ether
Synthesis
Materials:

2-(Hydroxymethyl)piperidine

Sodium hydride (NaH)

Methyl iodide (CH₃I)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (CH₂Cl₂)

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or

nitrogen), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) suspended

in anhydrous THF.

Formation of the Alkoxide: Dissolve 2-(hydroxymethyl)piperidine (1.0 equivalent) in

anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice

bath). After the addition is complete, allow the mixture to warm to room temperature and stir

for 1 hour, or until the evolution of hydrogen gas ceases.
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Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents)

dropwise. Allow the reaction to warm to room temperature and stir overnight.

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride.

Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers,

wash with brine, and dry over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator. The crude product can be purified by fractional distillation or

column chromatography on silica gel to yield pure 2-(methoxymethyl)piperidine.

Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 2-
(Methoxymethyl)piperidine.
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Proposed Synthesis of 2-(Methoxymethyl)piperidine

2-(Hydroxymethyl)piperidine

Sodium 2-(piperidyl)methoxide
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SN2 Reaction
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Aqueous Workup and Purification
(Distillation/Chromatography)

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis workflow.

Spectroscopic Data
Experimental spectroscopic data for 2-(Methoxymethyl)piperidine is not readily available in

the public domain. For reference, the ¹H and ¹³C NMR spectral data for the analogous
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compound, 2-methylpiperidine, in CDCl₃ are provided below. The chemical shifts for 2-
(Methoxymethyl)piperidine are expected to be different, particularly for the carbons and

protons at and near the 2-position of the piperidine ring and the methoxymethyl substituent.

¹H NMR of 2-Methylpiperidine (400 MHz, CDCl₃): δ 3.00 (br d, J = 12.7 Hz, 1H), 2.67 – 2.51 (br

m, 2H), 1.83 – 1.74 (br m, 1H), 1.70 – 1.55 (m, 2H), 1.44 – 1.27 (m, 2H), 1.12 – 0.99 (m, 1H,

overlapped), 1.05 (d, J = 6.3 Hz, 3H, overlapped).[2]

¹³C NMR of 2-Methylpiperidine (101 MHz, CDCl₃): δ 52.03, 46.16, 33.84, 25.24, 24.07, 21.77.

[2]

Biological Activity and Signaling Pathways
There is currently no publicly available information detailing the involvement of 2-
(Methoxymethyl)piperidine in specific biological signaling pathways or its pharmacological

applications. The piperidine scaffold is a common motif in many biologically active compounds

and pharmaceuticals, suggesting that derivatives such as this could be of interest in drug

discovery programs.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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